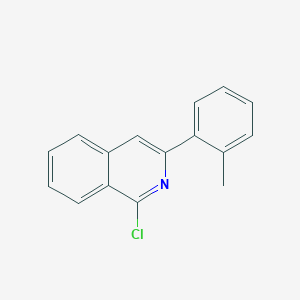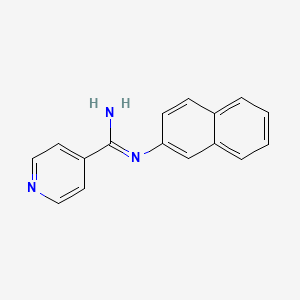
Isonicotinamidine, N-2-naphthyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinamidine, N-2-naphthyl- is a chemical compound with the molecular formula C16-H13-N3 and a molecular weight of 247.32 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isonicotinamidine group attached to a naphthyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isonicotinamidine, N-2-naphthyl- typically involves the reaction of isonicotinamidine with 2-naphthylamine. One common method includes the use of a coupling reaction facilitated by a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of Isonicotinamidine, N-2-naphthyl- may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isonicotinamidine, N-2-naphthyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines .
Scientific Research Applications
Isonicotinamidine, N-2-naphthyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isonicotinamidine, N-2-naphthyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An isomer of Isonicotinamidine, N-2-naphthyl-, with the carboxamide group in the 3-position.
Nicotinamide: Another isomer with similar biological properties but different structural features.
Uniqueness
Isonicotinamidine, N-2-naphthyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
23564-66-1 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N'-naphthalen-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C16H13N3/c17-16(13-7-9-18-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,17,19) |
InChI Key |
ZNOAHNFNDCYOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(C3=CC=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
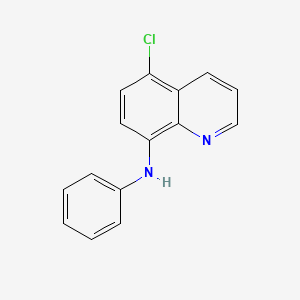


![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
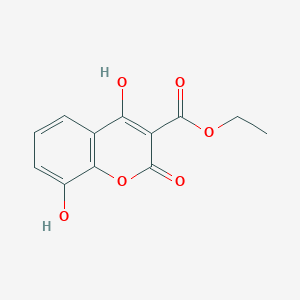
![1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,8-hexahydroisoquinoline](/img/structure/B11862869.png)
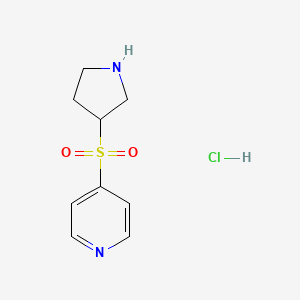

![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
